4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form the chlorobenzyl-piperazine intermediate.
Condensation with nitrophenyl aldehyde: The intermediate is then reacted with 2-chloro-5-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product through a condensation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine can be compared with other piperazine derivatives, such as:
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound shares a similar piperazine structure but has different substituents, leading to distinct chemical and biological properties.
4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18Cl2N4O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-16-3-1-14(2-4-16)13-22-7-9-23(10-8-22)21-12-15-11-17(24(25)26)5-6-18(15)20/h1-6,11-12H,7-10,13H2/b21-12+ |
InChI Key |
UEAHVJXFVAYRHT-CIAFOILYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.